2-Bromo[1]benzothieno[3,2-b][1]benzothiophene
Description
Properties
IUPAC Name |
2-bromo-[1]benzothiolo[3,2-b][1]benzothiole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrS2/c15-8-5-6-10-12(7-8)17-13-9-3-1-2-4-11(9)16-14(10)13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEOJOCRXKEBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C4=C(S3)C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo1benzothieno3,2-bbenzothiophene typically involves the bromination of 1benzothieno3,2-bbenzothiophene. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow bromination, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo1benzothieno3,2-bbenzothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atoms in the benzothiophene rings can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions, often in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions include substituted benzothienobenzothiophenes, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo1benzothieno3,2-bbenzothiophene has several scientific research applications:
Organic Electronics: It is used as a building block for organic semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: The compound is utilized in the synthesis of advanced materials with unique electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo1benzothieno3,2-bbenzothiophene in organic electronics involves its ability to facilitate charge transport. The bromine atom and the conjugated system of the benzothiophene rings enhance the compound’s electron affinity and mobility. This makes it an effective component in semiconducting materials, where it helps in the efficient transfer of charge carriers .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-Br-BTBT with structurally analogous compounds, focusing on molecular structure, optoelectronic properties, and device performance.
Table 1: Comparative Analysis of BTBT Derivatives
Key Comparisons
Optoelectronic Properties
- 2-Br-BTBT vs. BTBT : Bromination reduces the optical gap from 3.4 eV (pristine BTBT) to 3.1 eV in solution due to enhanced electron affinity and π-π interactions . However, crystalline 2,7-diBr-BTBT exhibits a larger gap (3.3 eV) than BTBT (3.0 eV) due to altered packing .
- 2-Br-BTBT vs. DPh-BTBT : The diphenyl substituents in DPh-BTBT lower the HOMO level (-5.4 eV vs. -5.1 eV for 2-Br-BTBT), enhancing air stability in OFETs .
Thermal and Chemical Stability Oxidized derivatives (e.g., 2,7-diBr-BTBTDO) exhibit superior thermal stability (>300°C) compared to non-oxidized 2-Br-BTBT (~250°C), making them suitable for high-temperature processing . DNTT derivatives outperform BTBT analogs in thermal stability (>350°C), attributed to their fully fused, rigid backbone .
DNTT: Achieves mobilities up to 8.0 cm²/V·s due to optimal herringbone packing and strong intermolecular orbital overlap . Ph-BTBT-Cn: Alkyl side-chains improve solubility and solution processability, albeit at the cost of reduced crystallinity and mobility (1.5–2.5 cm²/V·s) .
Functionalization Potential Bromine in 2-Br-BTBT enables cross-coupling reactions (e.g., Suzuki, Heck) for further functionalization, a feature absent in non-halogenated BTBT derivatives . Sulfur oxidation in 2,7-diBr-BTBTDO introduces electron-withdrawing sulfone groups, enhancing fluorescence quantum yield to >99% .
Research Findings and Implications
- Packing vs. Performance : Bromination shifts BTBT from herringbone to π-stacked packing, which reduces mobility but improves optoelectronic tunability .
- Oxidation as a Design Tool : Sulfur oxidation stabilizes the BTBT core and enhances emissive properties, enabling applications in sensors and OLEDs .
- Trade-offs in Solubility : Alkyl-chain modifications (e.g., C8-BTBT) sacrifice mobility for solution processability, critical for large-area electronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
